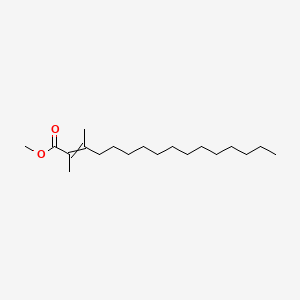

Methyl 2,3-dimethylhexadec-2-enoate

Description

Methyl 2,3-dimethylhexadec-2-enoate is a methyl ester characterized by a 16-carbon backbone with a double bond at the C2 position and methyl substituents at C2 and C2. This structure confers unique physicochemical properties, such as reduced crystallinity compared to saturated analogs and increased hydrophobicity due to branching and unsaturation.

Propriétés

Numéro CAS |

57289-46-0 |

|---|---|

Formule moléculaire |

C19H36O2 |

Poids moléculaire |

296.5 g/mol |

Nom IUPAC |

methyl 2,3-dimethylhexadec-2-enoate |

InChI |

InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(3)19(20)21-4/h5-16H2,1-4H3 |

Clé InChI |

SZDCOGHMRNFKEI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCC(=C(C)C(=O)OC)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dimethylhexadec-2-enoate typically involves the esterification of 2,3-dimethylhexadec-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of Methyl 2,3-dimethylhexadec-2-enoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 2,3-dimethylhexadec-2-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The compound can be reduced to the corresponding saturated ester, Methyl 2,3-dimethylhexadecanoate, using hydrogenation catalysts such as palladium on carbon.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Methyl 2,3-dimethylhexadecanoate.

Substitution: Corresponding substituted esters.

Applications De Recherche Scientifique

Chemistry: Methyl 2,3-dimethylhexadec-2-enoate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the study of esterification and other organic reactions.

Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems. It may also serve as a model compound for studying the behavior of long-chain esters in biological membranes.

Medicine: While specific medical applications of Methyl 2,3-dimethylhexadec-2-enoate are limited, its derivatives may have potential in drug development, particularly in the design of lipid-based drug delivery systems.

Industry: In the industrial sector, this compound is used in the formulation of fragrances, flavors, and as an intermediate in the production of surfactants and lubricants.

Mécanisme D'action

The mechanism of action of Methyl 2,3-dimethylhexadec-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new compounds. In biological systems, it may interact with lipid membranes, influencing their fluidity and function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Sandaracopimaric Acid Methyl Ester (Compound 4 in ) Structure: A diterpene-derived methyl ester with a fused tricyclic framework, contrasting with the linear, unsaturated backbone of Methyl 2,3-dimethylhexadec-2-enoate. Properties: Higher molecular weight (~316 g/mol) and rigidity due to the tricyclic structure, leading to higher melting points and lower volatility compared to the less complex Methyl 2,3-dimethylhexadec-2-enoate .

Methyl Salicylate (Table 3 in ) Structure: Aromatic methyl ester with a hydroxyl group ortho to the ester moiety. Properties: Lower molecular weight (152 g/mol) and higher polarity due to the aromatic ring, resulting in greater water solubility (1.2 g/L at 20°C) compared to the hydrophobic, branched Methyl 2,3-dimethylhexadec-2-enoate .

Z-Communic Acid Methyl Ester (Compound 9 in ) Structure: Labdane-type diterpene methyl ester with conjugated double bonds. Properties: Exhibits higher thermal stability and distinct gas chromatography (GC) retention times due to its cyclic diterpene framework, unlike the linear structure of Methyl 2,3-dimethylhexadec-2-enoate .

Physical and Chemical Properties (Hypothetical Comparison)

*Estimated based on structural analogs due to lack of direct data.

Functional Group Reactivity

- Ester Hydrolysis: Methyl 2,3-dimethylhexadec-2-enoate’s branched structure may slow alkaline hydrolysis compared to methyl salicylate, which undergoes rapid hydrolysis due to aromatic stabilization of intermediates .

- Oxidation: The C2 double bond in Methyl 2,3-dimethylhexadec-2-enoate is susceptible to oxidation, a property shared with labdane-type esters like Z-communic acid methyl ester but absent in fully saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.